molecular formula C11H9NO3 B8212113 7-Methoxyquinoline-6-carboxylic acid

7-Methoxyquinoline-6-carboxylic acid

Cat. No.: B8212113
M. Wt: 203.19 g/mol
InChI Key: HXPFBMWQSWIJKH-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, featuring a methoxy group at the 7th position and a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxyquinoline-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex quinoline derivatives used in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for developing new therapeutic agents targeting various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • 7-Methoxyquinoline-5-carboxylic acid
  • 8-Methoxyquinoline-6-carboxylic acid

Comparison: 7-Methoxyquinoline-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial applications

Properties

IUPAC Name

7-methoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-9-7(3-2-4-12-9)5-8(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFBMWQSWIJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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